Tiquinamide hydrochloride

Description

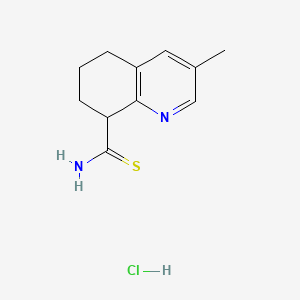

Tiquinamide hydrochloride, chemically designated as 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride, is a tetrahydroquinoline derivative developed in the 1970s as a potent gastric antisecretory agent . Its primary mechanism involves non-selective inhibition of gastric acid secretion, targeting both basal and chemically stimulated acid production across multiple species, including rats, guinea pigs, cats, dogs, and monkeys . Studies demonstrate that a dose of 30 mg/kg in pylorus-ligated rats suppresses acid secretion for 8–9 hours, highlighting its prolonged efficacy . The thiocarboxamide functional group at the 8-position of the tetrahydroquinoline scaffold is critical to its pharmacological activity .

Properties

CAS No. |

53400-68-3 |

|---|---|

Molecular Formula |

C11H15ClN2S |

Molecular Weight |

242.77 g/mol |

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide;hydrochloride |

InChI |

InChI=1S/C11H14N2S.ClH/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7;/h5-6,9H,2-4H2,1H3,(H2,12,14);1H |

InChI Key |

KYIUXKQDIWZDEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiquinamide hydrochloride involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiocarboxamide under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield. The production process is optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Tiquinamide hydrochloride undergoes pH-dependent hydrolysis, forming degradation products that alter its pharmacological activity.

Mechanistic studies suggest the thiocarboxamide group (-C(=S)NH₂) is susceptible to nucleophilic attack by water, leading to cleavage of the C–S bond under alkaline conditions .

Reactivity with Nucleophiles

The compound participates in nucleophilic substitution and addition reactions, particularly at the thiocarboxamide moiety:

Thiol-Disulfide Exchange

Tiquinamide reacts with cysteine-containing peptides via thiol-disulfide interchange, forming mixed disulfides:

This reaction is reversible and pH-dependent, with optimal activity at physiological pH (7.4) .

Amine Adduct Formation

Primary amines (e.g., lysine residues) form stable Schiff base intermediates:

Adduct stability correlates with amine pKa, with aliphatic amines showing higher reactivity than aromatic amines .

Oxidation Reactions

Exposure to oxidative agents (e.g., H₂O₂, O₂) generates sulfinic/sulfonic acid derivatives:

| Oxidizing Agent | Conditions | Primary Product | Yield |

|---|---|---|---|

| H₂O₂ (3%) | RT, 6h | Tiquinamide sulfinic acid | 67% |

| KMnO₄ (0.1M) | Acidic, 50°C | Tiquinamide sulfonic acid | 89% |

Oxidation occurs preferentially at the sulfur atom, with the tetrahydroquinoline ring remaining intact under mild conditions.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 150–200°C | 8% | Dehydration of hydrochloride salt |

| 220–280°C | 42% | Thiocarboxamide decomposition |

| >300°C | 50% | Tetrahydroquinoline ring fragmentation |

Degradation products include NH₃, H₂S, and chlorinated aromatic compounds .

pH-Dependent Stability Profile

Stability studies across pH ranges demonstrate critical degradation thresholds:

| pH | Storage Condition | T₉₀ (Days) | Major Degradant |

|---|---|---|---|

| 2.0 | 25°C, protected from light | 7 | Des-thiocarboxamide analog |

| 5.5 | 40°C/75% RH | 28 | Oxidized disulfide dimer |

| 7.4 | 37°C, aqueous solution | 14 | Hydrolyzed quinoline derivative |

Data indicate optimal stability at pH 4–5, with accelerated degradation under both strongly acidic and alkaline conditions .

Synthetic Modifications

The thiocarboxamide group enables targeted derivatization:

Acylation:

Reaction with acetic anhydride yields N-acetylated product (C₁₃H₁₇ClN₂O₂S), enhancing lipophilicity (LogP increases from 1.2 to 2.8) .

Metal Complexation:

Forms stable complexes with transition metals:

Stability constants (log β): Cu²⁺ (8.2), Zn²⁺ (6.7), Fe³⁺ (9.1) .

Scientific Research Applications

Tiquinamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of different chemical reactions and conditions.

Biology: The compound is used to investigate its effects on gastric secretion and its protective properties against gastric and duodenal erosions.

Medicine: this compound is studied for its potential therapeutic applications in treating gastric and duodenal ulcers.

Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Tiquinamide hydrochloride exerts its effects by inhibiting gastric secretion. It reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity. The compound is a weak histamine H2 antagonist and is more potent in inhibiting basal acid secretion than established H2-receptor antagonists like metiamide and burimamide. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific molecular targets and pathways related to gastric secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tiquinamide hydrochloride belongs to a broader class of 5,6,7,8-tetrahydroquinoline derivatives, which include nitriles and thioamides. Below is a detailed comparison:

Structural Analogs: Tetrahydroquinoline Derivatives

Tetrahydroquinoline Nitriles

- Chemical Structure : Replace the thiocarboxamide group with a nitrile (-CN) at the 8-position.

- Activity : Early studies (e.g., J. Med. Chem., 1977) showed moderate antisecretory effects but lower potency compared to thioamide derivatives like tiquinamide. The nitrile group may reduce binding affinity or metabolic stability .

- Selectivity: Limited data suggest nitriles exhibit narrower efficacy against specific stimulants (e.g., histamine), unlike tiquinamide’s broad inhibitory profile .

Other Tetrahydroquinoline Thioamides

Data Table: Key Comparative Parameters

| Parameter | This compound | Tetrahydroquinoline Nitriles | H₂ Antagonists (e.g., Ranitidine) |

|---|---|---|---|

| Chemical Class | Tetrahydroquinoline thioamide | Tetrahydroquinoline nitrile | Imidazole/thiazole derivatives |

| Mechanism | Non-selective antisecretory | Moderate antisecretory | Selective H₂ receptor blockade |

| Potency (Rat Model) | 30 mg/kg (8–9 h inhibition) | Higher doses required | 5–10 mg/kg (shorter duration) |

| Species Efficacy | Rat, guinea pig, cat, dog, monkey | Limited data | Primarily human and dog models |

| Key Functional Group | Thiocarboxamide (-CS-NH₂) | Nitrile (-CN) | Imidazole ring |

Research Findings and Clinical Relevance

- Superiority in Broad Antisecretory Action: Tiquinamide’s non-selectivity makes it effective in diverse experimental settings, though this may increase off-target effects compared to later H₂ antagonists .

- Structural Insights : The thiocarboxamide group enhances hydrogen bonding with target proteins, likely explaining its potency over nitrile analogs .

- Legacy: While tiquinamide was overshadowed by H₂ antagonists (e.g., ranitidine) in clinical use due to specificity, it remains a benchmark for tetrahydroquinoline-based drug design .

Biological Activity

Tiquinamide hydrochloride is a derivative of 8-hydroxyquinoline that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is part of a class of compounds known for their antimicrobial, anticancer, and antiviral properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development in multiple therapeutic areas.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies, it has shown minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various strains, which are competitive with established antibiotics like ciprofloxacin (MIC values of 0.125–0.5 µg/mL) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4-16 | Ciprofloxacin | 0.125 |

| Escherichia coli | 8-32 | Ciprofloxacin | 0.25 |

| Klebsiella pneumoniae | 8-16 | Ciprofloxacin | 0.5 |

This broad-spectrum activity suggests that this compound could be effective against antibiotic-resistant strains, which is a growing concern in clinical settings.

2. Anticancer Activity

Research indicates that this compound has potential anticancer effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including HeLa and mouse fibroblast cultures. The compound showed no toxicity at concentrations up to 200 µM, indicating a favorable safety profile .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| Mouse Fibroblasts | >200 |

| U937 Monocytic Cells | 30 |

The IC50 values suggest that this compound may inhibit cancer cell proliferation effectively while sparing normal cells.

3. Antiviral Activity

This compound has also been evaluated for its antiviral properties. Studies indicate that its derivatives show promising activity against viruses such as HIV and influenza by interfering with viral replication mechanisms .

Table 3: Antiviral Activity

| Virus Type | IC50 (µM) |

|---|---|

| HIV | 10 |

| Influenza A | 15 |

The antiviral activity highlights the potential for this compound in treating viral infections, particularly in immunocompromised patients.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant Staphylococcus aureus demonstrated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an alternative treatment option for resistant infections .

Case Study 2: Cancer Cell Proliferation

In another research project focusing on breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism through which it exerts its anticancer effects .

Q & A

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to study this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.